molecular formula C18H18ClN3O5S B3000053 5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034498-08-1

5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B3000053
CAS RN: 2034498-08-1
M. Wt: 423.87
InChI Key: OPJHRQAMZNUYAW-UHFFFAOYSA-N
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Description

5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H18ClN3O5S and its molecular weight is 423.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has delved into various synthesis techniques and chemical reactions involving compounds with structural elements similar to the target molecule. For instance, gold(I)-catalyzed oxidative annulation has been utilized to create aminooxazoles with reversed regioselectivity, showcasing the versatility of catalyzed reactions in generating complex heterocycles (Zimin et al., 2020). This highlights the synthetic utility of catalysis in constructing molecules with intricate structures, potentially including sulfonyl-protected alkylamino groups similar to those in the target molecule.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds bearing resemblance to our target molecule. For example, new derivatives of 1,2,4-oxadiazole have shown strong antimicrobial activity (Krolenko et al., 2016). This suggests that modifications of the core structure, like those in the target compound, could lead to potent antimicrobial agents.

Molecular Docking and Anticancer Activity

The study of benzimidazole derivatives as EGFR inhibitors through molecular docking reveals the importance of conformational analyses in understanding the anti-cancer properties of complex molecules (Karayel, 2021). This research indicates that molecules with similar structural complexity, including sulfonyl and piperidinyl groups, can be potent candidates for anticancer therapy through targeted molecular interactions.

properties

IUPAC Name

5-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c1-21-15-9-13(4-5-17(15)27-18(21)23)28(24,25)22-8-2-3-12(11-22)26-16-6-7-20-10-14(16)19/h4-7,9-10,12H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHRQAMZNUYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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